Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-
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Overview
Description
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a sulfonamide group attached to a phenyl ring, which is further connected to a chiral center bearing a phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- typically involves the following steps:
Formation of the Sulfonamide Group: The reaction between 4-chlorobenzenesulfonyl chloride and an appropriate amine, such as aniline, under basic conditions (e.g., using sodium hydroxide) to form the sulfonamide intermediate.
Introduction of the Chiral Center: The sulfonamide intermediate is then reacted with a chiral auxiliary or a chiral catalyst to introduce the chiral center. This step often involves asymmetric synthesis techniques.
Formation of the Phenylacetic Acid Moiety:
Industrial Production Methods
Industrial production of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenylacetic acid derivatives
Scientific Research Applications
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylacetic acid moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenylsulfonamido)benzoic acid
- 4-chlorophenylsulfonylurea
- 4-chlorophenylsulfonylhydrazide
Uniqueness
Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)- is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and selectivity. This distinguishes it from other similar compounds that may lack chirality or have different functional groups.
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHLRLGTZRRKK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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